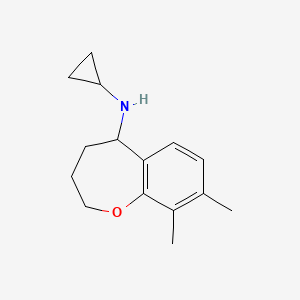

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-10-5-8-13-14(16-12-6-7-12)4-3-9-17-15(13)11(10)2/h5,8,12,14,16H,3-4,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMMMCBFDVUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCCO2)NC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Ring-Closing Metathesis (RCM) of Olefin Precursors

A patent (WO2011036284A1) describes benzoxepin synthesis via RCM, adaptable to this compound:

- Synthesis of diene precursor :

- RCM reaction :

- Amine functionalization :

Key Data :

Route 2: Nucleophilic Aromatic Substitution

A modified approach from US12145927B2:

- Halogenation :

- 8,9-Dimethyl-1-benzoxepin-5-one is brominated at position 5 using N-bromosuccinimide (NBS).

- Amine introduction :

- Reduction :

Optimization Notes :

- Excess cyclopropylamine (3 eq.) improves substitution efficiency.

- Side products include over-alkylated amines (∼15%), mitigated by temperature control.

Alternative Methodologies

Cyclopropanation via Simmons-Smith Reaction

A theoretical route inspired by PubChem data:

- Synthesis of vinylamine intermediate :

- 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-vinylamine is treated with diiodomethane and a zinc-copper couple.

- Cyclopropane formation :

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the benzoxepin ring or the amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its amine group allows for the formation of hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The cyclopropyl and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

Substituent Effects: Methyl vs. Isopropyl (BL66191): The 9-isopropyl group in BL66191 increases molecular weight (245.36 vs. Positional Isomerism (7,9-dimethyl vs. 8,9-dimethyl): The 7,9-dimethyl analogue (CAS 1153745-82-4) has identical molecular weight to the target compound but differs in methyl group placement, which may alter conformational stability or receptor interactions . The 9-fluoro analogue (181.21 g/mol) offers metabolic stability but reduced lipophilicity compared to methyl groups .

Purity and Availability :

- BL66191 is commercially available at 95% purity, whereas the 7,9-dimethyl and 9-chloro analogues are discontinued, suggesting synthesis or stability challenges .

Binding and Activity:

- Cyclopropyl Group: Present in all analogues except the 9-fluoro derivative, this group is critical for blocking metabolic degradation, as seen in opioid antagonists like NIH 10556 ().

- Methyl Groups : The 8,9-dimethyl configuration in the target compound may enhance hydrophobic interactions in receptor pockets compared to single substitutions (e.g., 9-Cl, 9-F).

Commercial and Regulatory Status

- Pricing : BL66191 is priced at $455–$1,703 per 50mg–1g, reflecting its complexity and demand .

Biological Activity

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest due to its potential pharmacological applications. Despite limited literature specifically focusing on this compound, its structural analogs and the broader class of benzoxepins provide valuable insights into its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a unique bicyclic structure that contributes to its biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO |

| SMILES | CC1=CC2=C(C=C1C)OCCCC2NC3 |

| InChI | InChI=1S/C15H21NO/c1-10... |

| InChIKey | ORVVMJGKUGZUAA-UHFFFAOYSA-N |

Biological Activity

Research on the biological activity of compounds similar to this compound suggests potential interactions with various biological targets:

- Neuropharmacological Effects : Benzoxepins have been studied for their effects on neurotransmitter systems. For instance, compounds in this class have shown activity at serotonin receptors and may influence mood and anxiety disorders.

- Antitumor Activity : Some benzoxepin derivatives exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also possess antitumor properties.

- Mechanism of Action : The proposed mechanisms include modulation of receptor activity and inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Studies

While specific case studies on this compound are scarce, related compounds provide context:

- Study on Related Benzoxepins : Research has demonstrated that certain benzoxepins can inhibit the growth of tumor cells in vitro by inducing apoptosis through mitochondrial pathways. These findings imply that N-cyclopropyl derivatives may share similar mechanisms.

Research Findings

Recent studies on similar compounds have yielded the following findings:

Q & A

Q. What synthetic strategies are recommended for synthesizing N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?

Methodological Answer: The synthesis of benzoxepin derivatives often involves cyclization of pre-functionalized precursors. For example, cyclization using concentrated phosphoric acid has been reported for structurally related compounds, such as 6,10-dimethyl-3,9-undecadien-2-one, to form cyclic ketones . Adapting this approach, a precursor bearing cyclopropyl and dimethyl substituents could undergo acid-mediated cyclization. Additionally, Wittig reactions may be employed to introduce unsaturated bonds prior to cyclization, as demonstrated in the synthesis of alkylalkenals . Key steps include:

- Precursor design : Introduce cyclopropyl and dimethyl groups via alkylation or Grignard reactions.

- Cyclization : Optimize acid concentration and temperature to favor benzoxepin ring formation.

- Amine functionalization : Use reductive amination or nucleophilic substitution to install the cyclopropylamine moiety.

Q. How can the purity of this compound be assessed, and what analytical thresholds are critical?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended, using parameters similar to those in pharmacopeial standards for benzodiazepine analogs. For example, the U.S. Pharmacopeia specifies impurity limits of ≤0.5% for individual impurities and ≤2.0% for total impurities in related heterocyclic amines . Key parameters:

- Column : C18 reverse-phase, 250 × 4.6 mm, 5 µm particle size.

- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).

- Detection : UV at 254 nm.

- Validation : Ensure resolution ≥1.5 between the main peak and impurities like unreacted intermediates or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies between experimental NMR shifts and computational models (e.g., DFT calculations) may arise from conformational flexibility or solvent effects. To address this:

- Conformational analysis : Use molecular dynamics simulations to identify dominant conformers in solution.

- Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental conditions .

- Cross-validation : Compare with analogous compounds, such as (S)-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-amine, where NMR data for tetrahydrobenzazepines are well-documented .

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatocyte incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E, supplemented with 10 µM test compound. Monitor degradation over 120 minutes via LC-MS/MS .

- Microsomal stability assays : Incubate with liver microsomes (0.5 mg protein/mL) and NADPH. Quantify parent compound loss to assess CYP450-mediated metabolism.

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition to detect phase I/II metabolites.

Q. How can researchers investigate the compound’s mechanism of action when structural analogs show conflicting biological activity?

Methodological Answer:

- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to assess affinity for putative targets (e.g., GPCRs or ion channels). Compare with structurally related benzoxepins and benzazepines .

- Functional assays : Measure intracellular cAMP or calcium flux in cell lines expressing candidate receptors.

- Proteomics : Perform affinity pull-down followed by LC-MS/MS to identify interacting proteins, prioritizing those with conserved binding motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in observed vs. predicted solubility profiles?

Methodological Answer:

- Experimental validation : Use shake-flask method with HPLC quantification across pH 1–7.4 (simulated gastric to physiological conditions).

- Computational refinement : Adjust logP and pKa predictions using fragment-based methods (e.g., ALOGPS) to account for cyclopropyl and dimethyl groups.

- Co-solvent screening : Test solubility enhancers (e.g., DMSO, cyclodextrins) at ≤5% v/v to avoid artifacts .

Safety and Handling

Q. What personal protective equipment (PPE) is essential for handling this compound during synthesis?

Methodological Answer:

- Eye/face protection : EN 166-certified safety goggles and face shield.

- Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for integrity before use.

- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.

- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.